Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
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Description
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride (MCAH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. MCAH has been used for various purposes, such as in the synthesis of polymers, the manufacture of pharmaceuticals, and the study of biochemical and physiological effects.
Scientific Research Applications
- Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its specific targets and pathways are ongoing .
- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers are keen on understanding its interactions with inflammatory mediators and potential therapeutic applications .
- Pain management remains a critical area of research. Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride shows promise as an analgesic agent. Studies have explored its impact on pain pathways, receptor modulation, and central nervous system effects .
- Cardiovascular diseases are a global health concern. Researchers have investigated this compound’s effects on heart function, blood pressure regulation, and vascular health. Its potential as a cardioprotective agent warrants further exploration .
- Neurodegenerative disorders demand innovative treatments. Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has shown neuroprotective properties in animal models. Researchers aim to elucidate its impact on neuronal survival, synaptic plasticity, and neuroinflammation .
- Beyond its biological activities, researchers have developed efficient synthetic routes for Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride. These strategies involve key reactions like oxidative dearomatization and Diels-Alder cycloaddition. Such methods contribute to its availability for further studies .
Anticancer Properties
Anti-Inflammatory Potential
Analgesic Properties
Cardiovascular Applications
Neuroprotective Effects
Chemical Synthesis Strategies
properties
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMPLEIQNYGB-MLBSPLJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride |
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